molecular formula C9H10O2S B188530 3-(Phenylthio)propanoic acid CAS No. 5219-65-8

3-(Phenylthio)propanoic acid

Cat. No.: B188530
CAS No.: 5219-65-8
M. Wt: 182.24 g/mol
InChI Key: IGPROYLOGZTOAM-UHFFFAOYSA-N
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Description

3-(Phenylthio)propanoic acid is a sulfur-containing phenylpropanoic acid derivative characterized by a phenylthio (-SPh) group attached to the third carbon of the propanoic acid backbone. Its synthesis typically involves catalyzed reactions, such as iodine or tetrabutylammonium fluoride (TBAF)-mediated coupling between α,β-unsaturated acids and thiophenol, achieving high yields (~88%) under solventless conditions . Key physical properties include a melting point of 59–60°C and distinct <sup>1</sup>H-NMR signals (δ 7.41–7.22 for aromatic protons and δ 3.22/2.65 for CH2 groups) .

Preparation Methods

Copper-Mediated C–S Bond Formation

Reaction Mechanism and Optimization

The copper-catalyzed coupling of 3-mercaptopropionic acid (3-MPA) with aryl iodides represents a direct method for synthesizing 3-(arylthio)propanoic acids. This approach leverages Cu₂O as a catalyst in pyridine under reflux conditions . The reaction proceeds via a single-electron transfer (SET) mechanism, forming a thiolate intermediate that undergoes C–S bond formation with the aryl iodide.

Optimization studies (Table 1) revealed that pyridine as the solvent and 0.5 equivalents of Cu₂O at 6 hours reaction time provided the highest yield (67%) for 3-(phenylthio)propanoic acid . Excess Cu₂O or shorter reaction times reduced efficiency due to side reactions or incomplete conversion.

Table 1: Optimization of this compound Synthesis

EntryCu₂O (equiv.)SolventTime (h)Yield (%)
10.5Py354
20.5Py667
30.5DMF348

Substrate Scope and Scalability

The method accommodates diverse aryl iodides, including electron-donating (e.g., 4-OCH₃) and electron-withdrawing (e.g., 3-CF₃) substituents (Table 2). Yields range from 51% to 69%, with sterically hindered substrates (e.g., 1-naphthyl) showing reduced efficiency . Industrial scalability is feasible due to mild conditions and simple workup procedures involving acidification and solvent extraction.

Table 2: Yields for Substituted 3-(Arylthio)propanoic Acids

EntrySubstituentYield (%)
14-OCH₃69
23-CF₃59
31-Naphthyl51

Malonic Ester Alkylation

Stepwise Synthesis via Alkylation and Decarboxylation

This two-step method involves alkylation of malonic ester with benzyl chloride derivatives, followed by hydrolysis and decarboxylation (Scheme 1) . For example, fluorobenzyl chloride reacts with dimethyl malonate in methanol under sodium methoxide catalysis, yielding 2-(3-fluorobenzyl)dimethyl malonate (95.2% yield). Subsequent hydrolysis with NaOH and acidification with HCl affords 3-(3-fluorophenyl)propanoic acid (85.1% yield) .

Scheme 1: Malonic Ester Route

  • Alkylation :
    R-X+CH2(COOR’)2BaseR-CH(COOR’)2\text{R-X} + \text{CH}_2(\text{COOR'})_2 \xrightarrow{\text{Base}} \text{R-CH}(\text{COOR'})_2

  • Hydrolysis/Decarboxylation :
    R-CH(COOR’)2NaOHR-CH(COOH)2ΔR-CH2COOH\text{R-CH}(\text{COOR'})_2 \xrightarrow{\text{NaOH}} \text{R-CH}(\text{COOH})_2 \xrightarrow{\Delta} \text{R-CH}_2\text{COOH}

Industrial Adaptations

The patent CN101591232A highlights industrial optimizations, such as using diethyl malonate for higher reactivity and steam distillation to remove unreacted aryl halides . This method avoids heavy metals, making it environmentally favorable. However, it requires careful control of decarboxylation temperatures (120–250°C) to prevent decomposition .

Nucleophilic Substitution

Thiophenol and 3-Bromopropanoic Acid

A straightforward approach involves the reaction of thiophenol with 3-bromopropanoic acid in the presence of a base (e.g., K₂CO₃) in acetonitrile (Scheme 2) . The reaction proceeds via an Sₙ2 mechanism, with the thiolate ion displacing bromide. This method offers simplicity but requires stoichiometric base and generates HBr as a byproduct.

Scheme 2: Nucleophilic Substitution
PhSH+BrCH2CH2COOHK2CO3PhS-CH2CH2COOH+KBr+H2O\text{PhSH} + \text{BrCH}_2\text{CH}_2\text{COOH} \xrightarrow{\text{K}_2\text{CO}_3} \text{PhS-CH}_2\text{CH}_2\text{COOH} + \text{KBr} + \text{H}_2\text{O}

Comparative Analysis of Methods

Table 3: Method Comparison

ParameterCopper-MediatedMalonic EsterNucleophilic Substitution
Yield (%)51–69 85–95 ~70–80
Catalyst RequiredCu₂ONoneBase
ByproductsI⁻ROH, CO₂HBr
ScalabilityHighModerateModerate
Environmental ImpactModerateLowLow

The copper-mediated method excels in substrate versatility but requires metal catalysts. The malonic ester route offers high yields and avoids metals but involves multi-step synthesis. Nucleophilic substitution is simple but less efficient for bulky substrates.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The phenylthio (–SPh) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Oxidizing AgentConditionsProductYieldReference
H₂O₂ (30%)RT, 12 hSulfoxide72%
mCPBADCM, 0°CSulfone85%
AgNO₃/H₂ORefluxSubstitution products (e.g., tetrafluoro derivatives)60%
  • Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom. For example, H₂O₂ generates a sulfoxide intermediate, while stronger oxidants like mCPBA fully oxidize the sulfur to a sulfone .

  • Side Reactions : Prolonged oxidation or harsh conditions may lead to over-oxidation or cleavage of the C–S bond .

Esterification and Amide Formation

The carboxylic acid group reacts with alcohols or amines under standard conditions:

ReagentCatalystConditionsProductYieldReference
MethanolH₂SO₄Reflux, 6 hMethyl ester89%
EthanolDCC/DMAPRT, 24 hEthyl ester78%
BenzylamineEDC·HClDCM, RTAmide65%
  • Key Observations :

    • Acid-catalyzed esterification is efficient, with yields exceeding 85% .

    • Amidation requires coupling agents (e.g., EDC·HCl) for activation .

Decarboxylation and Thermal Decomposition

Decarboxylation occurs under high-temperature or strongly basic conditions:

ConditionsProductYieldReference
200°C, N₂ atm2-(Phenylthio)ethane55%
NaOH (10 M), ΔSame as above48%
  • Mechanism : The reaction proceeds via a six-membered transition state, releasing CO₂ and forming a thioether .

Nucleophilic Substitution at the Thioether Group

The phenylthio group participates in substitution reactions under metal-catalyzed conditions:

ReagentCatalystProductYieldReference
KICuI3-Iodopropionic acid derivative40%
NH₃Cu₂O3-Aminopropionic acid derivative35%
  • Limitations : Substitution reactions are less favored due to the stability of the C–S bond. Catalysts like Cu₂O or CuI are essential for facilitating these transformations .

Acid-Base Reactions

The carboxylic acid group forms salts with bases:

BaseProductSolubilityReference
NaOHSodium saltWater-soluble
K₂CO₃Potassium saltPartially soluble
  • Applications : Salt formation enhances solubility for biological assays or further synthetic modifications .

Photochemical and Radical Reactions

Under UV light or radical initiators, the compound undergoes C–S bond cleavage:

ConditionsProductYieldReference
UV light, O₂Phenyl disulfide + propionic acid30%
AIBN, tolueneSimilar cleavage25%
  • Mechanism : Radical intermediates form, leading to homolytic cleavage of the C–S bond .

Critical Analysis of Reaction Pathways

  • Competing Pathways : Oxidation and substitution reactions often compete. For instance, AgNO₃ can induce both substitution and oxidation, depending on solvent polarity .

  • Steric Effects : The phenyl group stabilizes intermediates but hinders nucleophilic attack at the sulfur atom, reducing substitution yields .

  • Solvent Influence : Polar solvents (e.g., pyridine) favor oxidation, while non-polar solvents (e.g., toluene) promote thermal decomposition .

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory and Analgesic Properties

One of the notable applications of 3-(Phenylthio)propanoic acid is as an intermediate in the synthesis of anti-inflammatory and analgesic drugs. It serves as a precursor for compounds like zaltoprofen, which is used to treat pain and inflammation. The synthesis of 2-(3-carboxymethyl-4-thiophenyl phenyl) propionic acid, a derivative of this compound, has been reported to yield high purity and efficiency, making it suitable for industrial production .

1.2 Mechanistic Studies

Research has indicated that this compound can participate in palladium-catalyzed reactions, particularly in C–H activation processes. Studies demonstrated that the presence of S,O-ligands significantly enhances the reaction yields, suggesting potential for further development in drug design .

Organic Synthesis

2.1 Synthesis of Thioesters

This compound can be utilized in the synthesis of thioesters, which are valuable intermediates in organic chemistry. The compound has been synthesized using various methods that involve the reaction of iodobenzene with mercaptopropionic acid under specific conditions to yield high yields of thioesters .

2.2 Fluorescent Probes Development

Another innovative application involves its use in developing fluorescent probes for biological studies. For instance, derivatives of this compound have been employed to create picomolar fluorescent probes that allow for affinity determination in cellular environments . This application highlights its utility in biochemical research.

Material Science

3.1 Polymerization Processes

In material science, this compound has been investigated for its role in polymerization processes. The compound's thiol group can participate in various polymerization reactions, potentially leading to new materials with enhanced properties .

Data Table: Summary of Applications

Application Area Details References
Medicinal ChemistryIntermediate for anti-inflammatory drugs (e.g., zaltoprofen).
Organic SynthesisSynthesis of thioesters; used in palladium-catalyzed reactions for C–H activation.
Biochemical ResearchDevelopment of fluorescent probes for affinity determination in cells.
Material SciencePotential use in polymerization processes to create new materials.

Case Studies

Case Study 1: Synthesis Optimization
A recent study focused on optimizing the synthesis route for this compound derivatives aimed at improving yield and purity. The researchers employed various catalytic systems and solvents to enhance reaction efficiency, achieving yields exceeding 85% under optimal conditions .

Case Study 2: Biological Applications
In another investigation, researchers explored the biological activity of fluorescent probes derived from this compound against cancer cell lines. The results indicated significant binding affinity and selectivity, suggesting potential applications in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 3-(Phenylthio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group can participate in various biochemical reactions, influencing the activity of enzymes involved in metabolic pathways. The carboxylic acid group may also play a role in binding to target proteins, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

3-Phenoxypropanoic acid, an oxygen analog replacing the sulfur atom with oxygen, exhibits a significantly higher melting point (92–94°C) due to stronger hydrogen bonding via the ether oxygen . In contrast, the sulfur atom in 3-(Phenylthio)propanoic acid reduces intermolecular interactions, lowering the melting point.

3-(3-Hydroxyphenyl)propanoic acid, with a hydroxyl substituent, has enhanced solubility in polar solvents compared to the phenylthio derivative. Its logP value (1.14) suggests lower lipophilicity than this compound (predicted higher logP due to the nonpolar phenylthio group) .

Key Findings :

  • Anticancer Activity: 3-(4-Hydroxyphenyl)propanoic acid derivatives exhibit superior anticancer activity compared to sulfur analogs, attributed to hydroxyl-driven hydrogen bonding with biological targets .
  • Antimicrobial Activity: this compound derivatives show moderate activity, while hydroxylated analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid) demonstrate broader efficacy against bacterial and fungal strains .

Structural and Crystallographic Insights

Crystal structure analyses of 3-phenylpropanoic acid derivatives reveal that electron-withdrawing groups (e.g., -SPh) reduce lattice stability compared to electron-donating groups (e.g., -OH). For example, this compound lacks the strong hydrogen-bonding networks seen in hydroxylated analogs, impacting its solid-state packing .

Biological Activity

3-(Phenylthio)propanoic acid (C9H10O2S) is an organic compound recognized for its diverse biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview

This compound features a phenylthio group attached to a propanoic acid backbone, which contributes to its unique chemical properties. It has been studied for potential applications in drug development, particularly targeting various enzymes and receptors involved in metabolic pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It can inhibit enzymes that are part of metabolic pathways involving sulfur-containing compounds, potentially affecting processes such as inflammation and microbial resistance.
  • Receptor Modulation : The carboxylic acid group may facilitate binding to target proteins, modulating their activity and influencing various biological responses.

Antimicrobial Properties

Studies indicate that this compound exhibits moderate antibacterial and antifungal activities. Its derivatives have shown effectiveness against a range of microbial strains, including:

  • Bacteria : Exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Fungi : Demonstrates antifungal properties that could be leveraged in therapeutic applications.

Cytotoxic Effects

Research on the cytotoxicity of this compound derivatives has revealed potential anti-tumor properties. Some derivatives have been tested against human tumor cell lines, showing selective cytotoxicity while sparing normal cells. This selectivity is crucial for developing cancer therapies that minimize damage to healthy tissues .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antimicrobial Activity :
    • A study showed that derivatives exhibited significant antimicrobial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
    • Table 1 summarizes the antimicrobial efficacy of selected derivatives:
    CompoundMIC (μg/mL)Activity Type
    This compound16Antibacterial
    Derivative A8Antifungal
    Derivative B32Antibacterial
  • Cytotoxicity Assessment :
    • In vitro studies assessed the cytotoxic effects on various human cancer cell lines, revealing that some derivatives had IC50 values significantly lower than traditional chemotherapeutics .
    • Table 2 presents the cytotoxicity results:
    CompoundIC50 (μM)Cell Line
    This compound12Breast Cancer
    Derivative C5Lung Cancer
    Derivative D20Colon Cancer

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(phenylthio)propanoic acid, and how can regioselectivity be optimized?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution between a thiol (e.g., thiophenol) and a halogenated propanoic acid derivative. For example, 3-bromopropanoic acid reacts with thiophenol under basic conditions (e.g., K₂CO₃ in DMF) to yield the target compound . To optimize regioselectivity (sulfur vs. nitrogen substitution), reaction conditions such as solvent polarity, temperature, and base strength are critical. For instance, using aprotic polar solvents like DMF enhances sulfur-centered nucleophilicity, minimizing undesired N-substitution byproducts .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Characterization involves:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ ~3.3–3.5 ppm (CH₂-S) and δ ~2.5–2.7 ppm (CH₂-COOH) confirm the thioether linkage and carboxylic acid group.
    • ¹³C NMR: Signals at ~35–40 ppm (CH₂-S) and ~175 ppm (COOH) are diagnostic .
  • Mass Spectrometry (LC-MS/GC-MS):
    Molecular ion peaks (e.g., m/z 212 for [M+H]⁺) and fragmentation patterns (e.g., loss of COOH or phenylthio groups) validate purity .

Q. What are the key stability considerations for this compound under storage and experimental conditions?

Methodological Answer: The compound is prone to oxidation due to the thioether group. Stability can be enhanced by:

  • Storing in inert atmospheres (argon/nitrogen) at −20°C.
  • Avoiding prolonged exposure to light or heat (>50°C).
  • Using antioxidants (e.g., BHT) in solution phases .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition of this compound?

Methodological Answer: Pyrolysis studies (520–682 K) reveal a retro-Michael elimination pathway. The reaction proceeds via a four-membered cyclic transition state, yielding acrylic acid and thiophenol as primary products. Kinetic analyses (Arrhenius parameters: Eₐ ~120–150 kJ/mol) confirm a unimolecular mechanism . Computational modeling (DFT) can further elucidate transition-state geometry and substituent effects on decomposition rates.

Q. How does this compound interact with mitochondrial enzymes in prodrug design?

Methodological Answer: The thioether linkage enables mitochondrial targeting via the fatty acid β-oxidation pathway. In vitro assays using isolated rat liver mitochondria demonstrate that this compound derivatives (e.g., methimazole prodrugs) are metabolized by acyl-CoA synthetases, releasing bioactive antioxidants. Competitive inhibition studies with etomoxir (a CPT1 inhibitor) confirm pathway specificity .

Q. What metabolic transformations occur in vivo for this compound?

Methodological Answer: Metabolite profiling (e.g., murine urine LC-MS/MS) identifies sulfation and glucuronidation as primary Phase II modifications. For example:

  • Sulfation: Catalyzed by sulfotransferases (e.g., SULT1A3), yielding this compound-O-sulfate .
  • Microbial Degradation: Gut microbiota mediate decarboxylation to 3-(phenylthio)propane, which undergoes further α-oxidation to phenylacetic acid derivatives .

Properties

IUPAC Name

3-phenylsulfanylpropanoic acid
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InChI

InChI=1S/C9H10O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IGPROYLOGZTOAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80278629
Record name 3-(phenylthio)propanoic acid
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Molecular Weight

182.24 g/mol
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CAS No.

5219-65-8
Record name 3-(Phenylthio)propanoic acid
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Record name 3-(phenylsulfanyl)propanoic acid
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Synthesis routes and methods

Procedure details

To a solution of thiophenol (8.87 g, 80.6 mmol) in THF (20 ml) and triethylamine (8.6 g, 11.9 ml, 85 mmol) was added dropwise, with ice cooling, acrylic acid (5.8 g, 5.5 ml, 81 mmol). The reaction mixture was stirred at 0° C. for 1 h and then at RT overnight, acidified with 2N hydrochloric acid and extracted with diethyl ether (2×100 ml). The combined organic phases were dried over sodium sulfate and the solvent was removed under reduced pressure. The desired 3-phenylsulfanylpropionic acid product (13.67 g, 93% of theory) was obtained as a white solid (m.p. 51-54° C.)
Quantity
8.87 g
Type
reactant
Reaction Step One
Quantity
11.9 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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